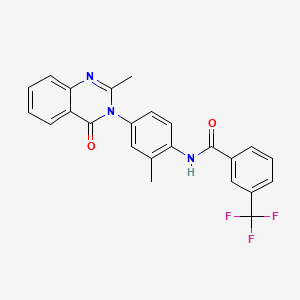

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

Description

This compound belongs to the quinazolinone class, characterized by a 4-oxoquinazolin-3(4H)-one core substituted with a 2-methyl group and linked to a phenyl ring. The phenyl ring is further substituted with a 3-(trifluoromethyl)benzamide moiety. Quinazolinones are pharmacologically significant due to their anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O2/c1-14-12-18(30-15(2)28-21-9-4-3-8-19(21)23(30)32)10-11-20(14)29-22(31)16-6-5-7-17(13-16)24(25,26)27/h3-13H,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWPQGQCCGYWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling Reactions: The final step involves coupling the quinazolinone derivative with a benzamide derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Quinazolines, including derivatives like N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide, have been extensively studied for their anticancer potential.

- Mechanism of Action : The compound exhibits antiproliferative effects on various cancer cell lines through the inhibition of key signaling pathways involved in cell growth and survival. For instance, studies have demonstrated that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including breast and lung cancer .

- In Vitro Studies : Research indicates that quinazoline derivatives show significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, a related compound demonstrated an IC50 value of 2.49 μM against MCF7 cells, showcasing potent anticancer activity .

Anti-inflammatory Effects

Another significant application of quinazoline derivatives is their anti-inflammatory properties.

- Research Findings : Compounds within this class have been identified as effective anti-inflammatory agents. For instance, derivatives have been synthesized and tested for their ability to inhibit inflammatory mediators in vitro. One study highlighted a compound that showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial properties.

- In Vitro Antimicrobial Studies : Several studies have reported that quinazoline derivatives exhibit activity against various bacterial strains. The synthesis of new derivatives has led to compounds with enhanced antimicrobial efficacy, making them candidates for further development in treating infections .

Other Potential Applications

Beyond anticancer and anti-inflammatory applications, quinazoline derivatives are being explored for several other therapeutic uses:

- Antidiabetic Activity : Some studies suggest that these compounds may inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism, thereby offering potential benefits in managing diabetes .

- Neuroprotective Effects : Emerging research indicates that certain quinazoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities of Quinazoline Derivatives

| Activity Type | Example Compound | Target/Mechanism | IC50 Value |

|---|---|---|---|

| Anticancer | N-(benzo[d]thiazol-2-yl)-6-bromo... | EGFR Inhibition | 0.096 μM |

| Anti-inflammatory | N-(4-fluorophenyl)quinazolin... | Inhibition of inflammatory mediators | Comparable to Indomethacin |

| Antimicrobial | Various synthesized derivatives | Broad-spectrum antibacterial activity | Varies by strain |

| Antidiabetic | Quinazoline derivatives | Inhibition of alpha-amylase | Varies by compound |

Mechanism of Action

The mechanism of action of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, focusing on substituents, pharmacological activity, and synthetic pathways:

Key Research Findings

Anti-Inflammatory Activity: The target compound’s trifluoromethyl group may enhance activity compared to non-fluorinated analogues (e.g., 2-phenylquinazolinones), as fluorination often improves metabolic stability . Ulcerogenic Potential: Quinazolinones with sulfonamide or acetamide substituents (e.g., N-(2-methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamide) exhibit lower gastrointestinal toxicity than NSAIDs like aspirin .

Synthetic Flexibility: The quinazolinone core allows diverse substitutions (e.g., halogenation, alkylation, or sulfonylation) to optimize activity . S-Alkylation of triazole-thiones (as in ) is a viable route for introducing benzamide groups .

Structure-Activity Relationships (SAR) :

Biological Activity

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H16F3N3O |

| Molecular Weight | 353.34 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NC(=O)C=C(C=C1)C(=O)N(C2=CC=C(C=C2)C(F)(F)F)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways, particularly those related to tumor growth and metastasis.

- Receptor Binding : It has the potential to bind to cell surface receptors, modulating cellular responses that can lead to apoptosis in cancer cells.

- Signal Transduction Modulation : The compound may affect intracellular signaling pathways, influencing gene expression and cellular behavior related to proliferation and survival.

Anticancer Properties

Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer activity. For instance:

-

In Vitro Studies : Quinazoline derivatives have been tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%:

- A related compound showed an IC50 of 0.096 μM against EGFR, highlighting the potential of quinazoline derivatives as selective anticancer agents .

- Another study found that certain quinazoline derivatives exhibited potent activity against multiple cancer types, including pancreatic and breast cancers .

- Mechanistic Insights : The anticancer effects are often linked to the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Quinazoline derivatives have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

- Specific Studies : Certain derivatives demonstrated nanomolar inhibitory actions against carbonic anhydrases (CAs), which are important in microbial metabolism .

Case Studies

-

Case Study on Antitumor Activity :

- A study synthesized several quinazoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts.

- The synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be particularly effective with an IC50 value significantly lower than standard chemotherapeutics .

- Case Study on Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.